![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide

Übersicht

Beschreibung

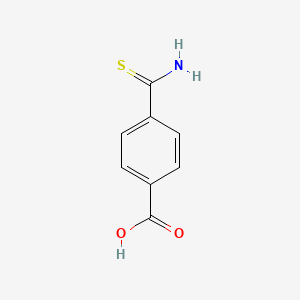

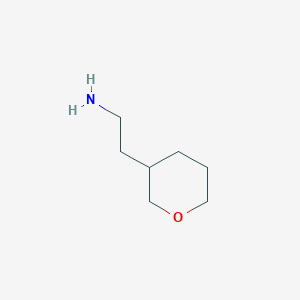

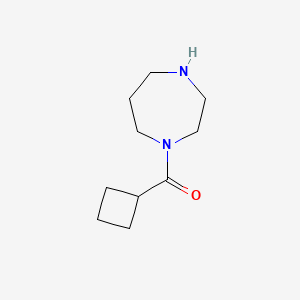

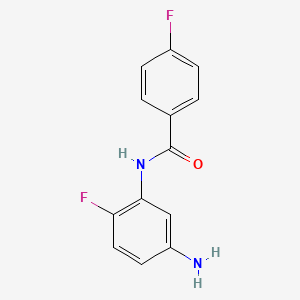

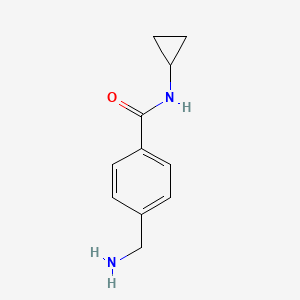

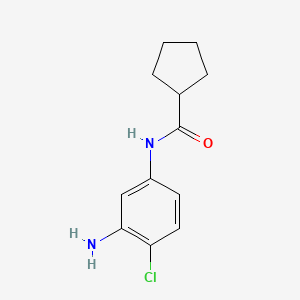

“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .

Synthesis Analysis

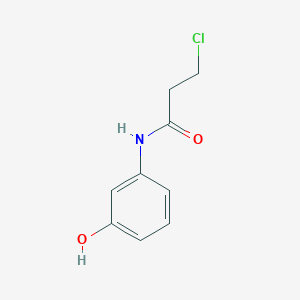

The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide: A Comprehensive Analysis of Scientific Research Applications

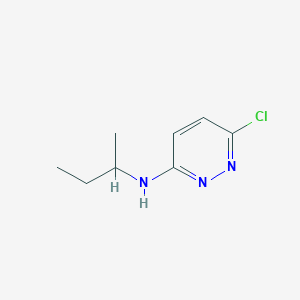

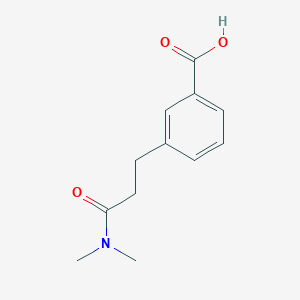

Medicine Cardiovascular Treatment: This compound is found in molecular varieties of medicines for treating cardiovascular diseases. It shares structural similarities with compounds like evacetrapib, benazepril, and tolvaptan, which are used in cardiovascular therapy .

Respiratory Protection: In the context of respiratory protection, this compound’s derivatives may be used in formulations to protect against respiratory threats or to treat certain conditions .

Synthesis and Chemical Properties: The compound serves as a crucial intermediate in synthesizing biologically active molecules like JTV-519 and S107. These molecules have significance in various biological studies and pharmaceutical applications.

Molecular Docking Studies: Molecular docking studies have utilized this compound to position target molecules into the active site of receptors like the epidermal growth factor receptor (EGFR), indicating its potential as an EGFR kinase inhibitor .

Heterocyclic Compound Synthesis: As a heterocyclic compound with a benzodiazepine ring structure, it plays a role in the synthesis of new synthetic compounds that are subject to scientific studies for various applications.

Organic Synthesis: The compound is involved in one-pot reactions for expanding benzo-fused carbo- and heterocycles, which are essential in organic synthesis processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWMPDCDNBCROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)